- Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling, ACS Catalysis, 2022, 12(21), 13681-13689
Cas no 94743-26-7 (2,2-Dimethyl-6-phenylhexan-3-one)
94743-26-7 structure
Product Name:2,2-Dimethyl-6-phenylhexan-3-one
CAS-Nr.:94743-26-7
MF:C14H20O
MW:204.308004379272
CID:4721841
PubChem ID:13458655
Update Time:2025-04-24
2,2-Dimethyl-6-phenylhexan-3-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,2-Dimethyl-6-phenylhexan-3-one
- 2,2-Dimethyl-6-phenyl-3-hexanone (ACI)
-
- Inchi: 1S/C14H20O/c1-14(2,3)13(15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3
- InChI-Schlüssel: JRSVGSLNDAMUHF-UHFFFAOYSA-N
- Lächelt: O=C(CCCC1C=CC=CC=1)C(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 204.151415257g/mol
- Monoisotopenmasse: 204.151415257g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 5
- Komplexität: 194
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topologische Polaroberfläche: 17.1
2,2-Dimethyl-6-phenylhexan-3-one Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12588-10g |
2,2-dimethyl-6-phenylhexan-3-one |
94743-26-7 | 95% | 10g |
$1527 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533078-1g |
2,2-Dimethyl-6-phenylhexan-3-one |
94743-26-7 | 98% | 1g |
¥3288.00 | 2024-04-24 |
2,2-Dimethyl-6-phenylhexan-3-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Manganese , Sodium chloride Catalysts: 1,10-Phenanthroline , Nickel chloride hexahydrate Solvents: Dimethylacetamide ; 2 h
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 3 min
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 3 min
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; 5 min, -30 °C; 24 h, 100 °C
Referenz
- Preparation method of organic ketone compounds from gem-diboronic acid esters, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Toluene ; rt → -30 °C; 5 min, -30 °C; 8 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Dual Functionalization of α-Monoboryl Carbanions through Deoxygenative Enolization with Carboxylic Acids, Angewandte Chemie, 2018, 57(19), 5501-5505
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hantzsch ester Catalysts: Thiophenol , Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h, rt
Referenz
- Metal-free visible light photoredox enables generation of carbyne equivalents via phosphonium ylide C-H activation, Chemical Science, 2019, 10(6), 1687-1691
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Zinc Catalysts: Chlorotrimethylsilane , 2,2′-Bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Tetrahydrofuran , Dimethylacetamide ; 1 h, 40 °C
Referenz
- From Alkyl Halides to Ketones: Nickel-Catalyzed Reductive Carbonylation Utilizing Ethyl Chloroformate as the Carbonyl Source, Angewandte Chemie, 2019, 58(22), 7454-7458
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Iron-Catalysed Remote C(sp3)-H Azidation of O-Acyl Oximes and N-Acyloxy Imidates Enabled by 1,5-Hydrogen Atom Transfer of Iminyl and Imidate Radicals: Synthesis of γ-Azido Ketones and β-Azido Alcohols, Chemistry - A European Journal, 2019, 25(40), 9477-9484
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Synthesis of α-nitrogen tert-butyl ketones of the type 〉NCR1R2COCMe3, Journal of Heterocyclic Chemistry, 1984, 21(5), 1509-19
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane , Zinc Catalysts: Titanocene dichloride Solvents: 2-Methyltetrahydrofuran ; 15 min, rt
1.2 Reagents: Lithium tetrafluoroborate ; 3 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min
1.2 Reagents: Lithium tetrafluoroborate ; 3 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min
Referenz
- Ti-Catalyzed Modular Ketone Synthesis from Carboxylic Derivatives and gem-Dihaloalkanes, Journal of the American Chemical Society, 2023, 145(27), 14884-14893
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
- One-pot synthesis of ketones using N-methoxy-N-methyl-2-pyridyl urethane, Synthetic Communications, 1999, 29(8), 1249-1255
2,2-Dimethyl-6-phenylhexan-3-one Raw materials
- 2,2-dimethylpropanoic acid
- Benzene, (3,3-dibromopropyl)-
- N-methoxy-N-methyl-4-phenylbutanamide
- Carbamic acid, N-methoxy-N-methyl-, 2-pyridinyl ester
- 1,1-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-3-phenylpropane
- LITHIUM-2-METHYL-2-PROPANIDE
- (3-Bromopropyl)benzene
- 3,3-Dimethyl-1-(triphenylphosphoranylidene)butan-2-one
- 1-(2,2-Dimethyl-1-oxopropyl)-2,6-piperidinedione
- (2-Chloroethyl)benzene
- Benzene,(3-iodopropyl)-
- 3-PHENYL PROPANE MAGNESIUM BROMIDE
2,2-Dimethyl-6-phenylhexan-3-one Preparation Products
2,2-Dimethyl-6-phenylhexan-3-one Verwandte Literatur
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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